Methanimine, 1-(4-morpholino), N-phenyl
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Overview
Description
Methanimine, 1-(4-morpholino), N-phenyl is an organic compound with the molecular formula C11H14N2O and a molecular weight of 190.2417 g/mol . This compound is characterized by the presence of a methanimine group attached to a phenyl ring and a morpholino group. It is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanimine, 1-(4-morpholino), N-phenyl can be synthesized through several methods. One common approach involves the reaction of quinoxaline-2-carbaldehyde with 4-morpholin-4-yl-phenylamine in an ethanol solution under reflux conditions . The reaction typically proceeds for about an hour, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and controlled reaction environments is crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Methanimine, 1-(4-morpholino), N-phenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic aromatic substitution reactions, where the methanimine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of this compound.
Scientific Research Applications
Methanimine, 1-(4-morpholino), N-phenyl has a wide range of scientific research applications:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Methanimine, 1-(4-morpholino), N-phenyl involves its interaction with specific molecular targets and pathways. It exerts its effects by inhibiting certain enzymes and interfering with cellular processes. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Methanimine, 1-(4-morpholino), N-phenyl can be compared with other similar compounds, such as:
N-Phenylmethanimine: This compound shares a similar structure but lacks the morpholino group.
(E)-N-(1-(4-Methyl-2-((morpholinoimino)methyl)phenyl)-2-phenylethyl)benzamide: This compound has a similar methanimine group but differs in its overall structure and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1783-36-4 |
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Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-morpholin-4-yl-N-phenylmethanimine |
InChI |
InChI=1S/C11H14N2O/c1-2-4-11(5-3-1)12-10-13-6-8-14-9-7-13/h1-5,10H,6-9H2 |
InChI Key |
JXXYTQDMRPIOPT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C=NC2=CC=CC=C2 |
Origin of Product |
United States |
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